

Application Note & Synthesis Protocol: (2R,5R)-2-Methyl-5-phenylmorpholine HCl

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Compound of Interest

Compound Name: (2R,5R)-2-Methyl-5-phenylmorpholine hcl

CAS No.: 1986336-94-0

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A Detailed Guide for Researchers in Medicinal Chemistry and Drug Development

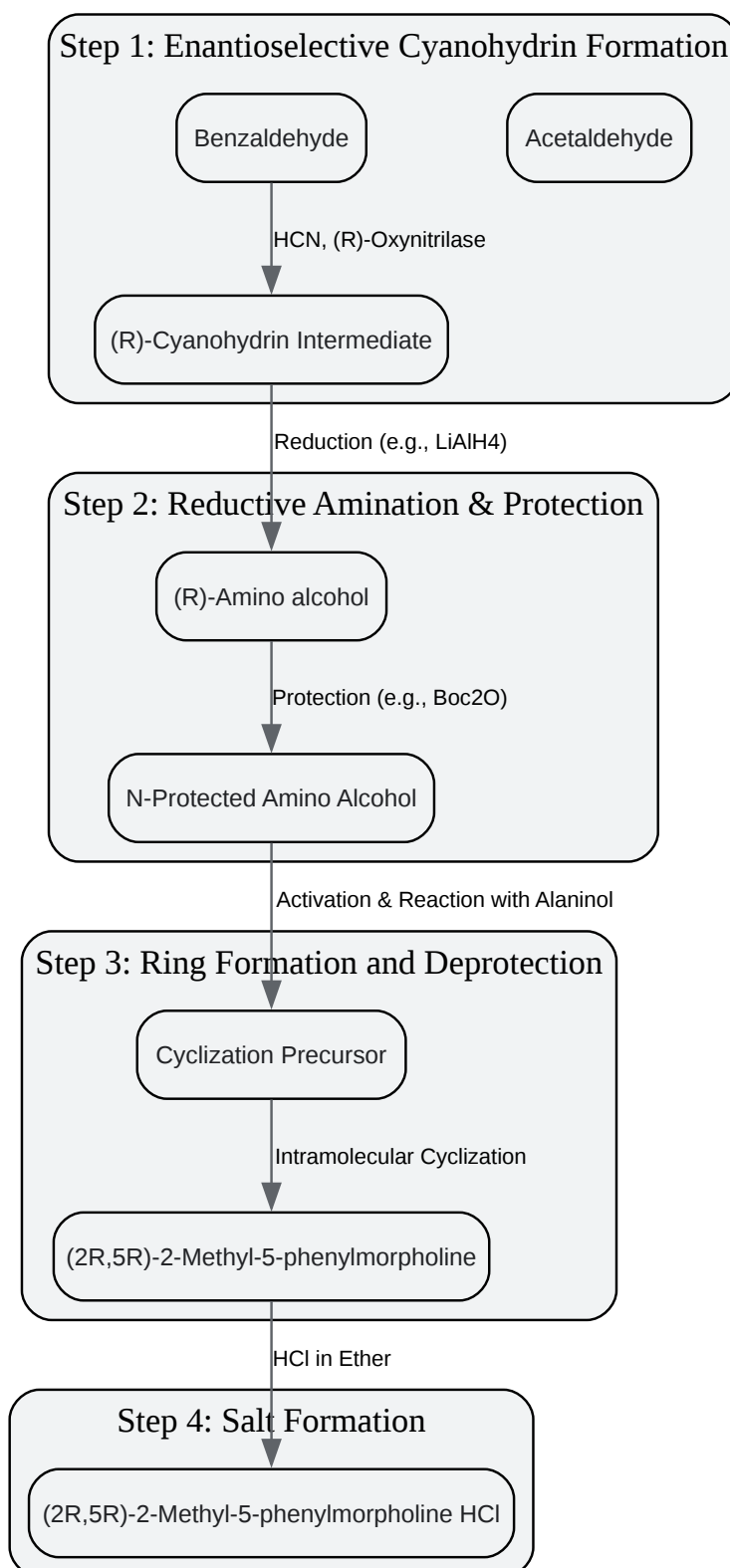
Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2] The introduction of stereocenters into the morpholine ring, particularly in a cis or trans relationship, can profoundly influence pharmacological activity and target selectivity. The specific stereoisomer, (2R,5R)-2-Methyl-5-phenylmorpholine, represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications, including as dopamine receptor antagonists and psychostimulants.[3] [4] This document provides a comprehensive, field-proven protocol for the stereoselective synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine and its subsequent conversion to the hydrochloride salt, ensuring high purity and stereochemical fidelity.

Synthetic Strategy: A Chemoenzymatic and Diastereoselective Approach

The synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines presents a significant challenge due to the need for precise control over two stereocenters.^{[5][6]} This protocol employs a robust chemoenzymatic strategy, which leverages the high enantioselectivity of enzymatic reactions to establish the initial stereocenter, followed by a series of diastereoselective chemical transformations to construct the morpholine ring. This approach ensures a high degree of stereochemical purity in the final product.

The overall synthetic workflow can be visualized as a multi-step process beginning with readily available starting materials and proceeding through key intermediates to the target molecule.



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Caption: Synthetic workflow for **(2R,5R)-2-Methyl-5-phenylmorpholine HCl**.

Experimental Protocols

Part 1: Synthesis of (R)-1-Phenyl-2-aminopropan-1-ol

This initial phase focuses on the creation of the chiral amino alcohol backbone, which will ultimately define the stereochemistry at the C5 position of the morpholine ring.

Materials:

Reagent/Solvent	Grade	Supplier
Benzaldehyde	Reagent	Sigma-Aldrich
Acetaldehyde	Reagent	Sigma-Aldrich
(R)-Oxynitrilase	Enzyme	Sigma-Aldrich
Diethyl Ether	Anhydrous	Fisher Scientific
Lithium Aluminum Hydride (LiAlH ₄)	1.0 M in THF	Sigma-Aldrich
Dichloromethane (DCM)	Anhydrous	Fisher Scientific
Boc Anhydride (Boc ₂ O)	Reagent	Sigma-Aldrich
Triethylamine (TEA)	Reagent	Sigma-Aldrich
Magnesium Sulfate (MgSO ₄)	Anhydrous	Fisher Scientific

Protocol:

- **Enantioselective Cyanohydrin Formation:** In a well-ventilated fume hood, to a solution of benzaldehyde (1.0 equiv) in diethyl ether at 0 °C, add a catalytic amount of (R)-oxynitrilase. Slowly add a solution of hydrogen cyanide (HCN) (1.1 equiv) in diethyl ether. The use of an (R)-selective oxynitrilase is crucial for establishing the desired stereochemistry.^{[5][7]} Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50

mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-cyanohydrin.

- **Reduction to the Amino Alcohol:** Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere. To a suspension of LiAlH₄ (2.0 equiv) in anhydrous diethyl ether at 0 °C, add a solution of the crude (R)-cyanohydrin in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.
- **Quenching and Purification:** Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-1-phenyl-2-aminopropan-1-ol.
- **N-Protection:** Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine (1.2 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.
- **Final Purification:** Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure N-Boc protected (R)-1-phenyl-2-aminopropan-1-ol.

Part 2: Synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine

This part of the protocol details the construction of the morpholine ring through an intramolecular cyclization reaction.

Materials:

Reagent/Solvent	Grade	Supplier
N-Boc-(R)-1-phenyl-2-aminopropan-1-ol	From Part 1	-
(S)-2-Amino-1-propanol	Reagent	Sigma-Aldrich
p-Toluenesulfonyl Chloride (TsCl)	Reagent	Sigma-Aldrich
Pyridine	Anhydrous	Fisher Scientific
Sodium Hydride (NaH)	60% dispersion in mineral oil	Sigma-Aldrich
Tetrahydrofuran (THF)	Anhydrous	Fisher Scientific
Trifluoroacetic Acid (TFA)	Reagent	Sigma-Aldrich

Protocol:

- **O-Tosylation:** To a solution of N-Boc-(R)-1-phenyl-2-aminopropan-1-ol (1.0 equiv) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise. Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours. The tosylation activates the hydroxyl group for subsequent nucleophilic attack.
- **Work-up:** Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-tosylated intermediate.
- **Intramolecular Cyclization:** Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere. To a suspension of sodium hydride (1.5 equiv) in anhydrous THF at 0 °C, add a solution of (S)-2-amino-1-propanol (1.2 equiv) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then add a solution of the crude O-tosylated intermediate in anhydrous THF. Heat the reaction mixture to reflux for 12 hours. This step involves an intramolecular Williamson ether synthesis to form the morpholine ring.
- **Boc-Deprotection:** Cool the reaction mixture to room temperature and carefully quench with water. Extract with ethyl acetate and concentrate the organic layer. Dissolve the crude

residue in DCM and add trifluoroacetic acid (5.0 equiv). Stir at room temperature for 2 hours.

- Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain pure (2R,5R)-2-Methyl-5-phenylmorpholine.

Part 3: Formation of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

The final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.

Materials:

Reagent/Solvent	Grade	Supplier
(2R,5R)-2-Methyl-5-phenylmorpholine	From Part 2	-
Hydrochloric Acid	2.0 M in Diethyl Ether	Sigma-Aldrich
Diethyl Ether	Anhydrous	Fisher Scientific

Protocol:

- Salt Formation: Dissolve the purified (2R,5R)-2-Methyl-5-phenylmorpholine (1.0 equiv) in a minimal amount of anhydrous diethyl ether.
- Precipitation: To this solution, add a 2.0 M solution of HCl in diethyl ether (1.1 equiv) dropwise with stirring. A white precipitate should form immediately.
- Isolation and Drying: Continue stirring for 30 minutes at room temperature. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield **(2R,5R)-2-Methyl-5-phenylmorpholine HCl** as a white to off-white solid.

Data Summary and Characterization

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected Yield (%)
N-Boc-(R)-1-phenyl-2-aminopropan-1-ol	C ₁₅ H ₂₃ NO ₃	265.35	70-80
(2R,5R)-2-Methyl-5-phenylmorpholine	C ₁₁ H ₁₅ NO	177.24	50-60 (from tosylate)
(2R,5R)-2-Methyl-5-phenylmorpholine HCl	C ₁₁ H ₁₆ ClNO	213.70	>95

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined by chiral HPLC analysis.

Troubleshooting and Key Considerations

- **Stereocontrol:** The stereochemical outcome is highly dependent on the purity of the chiral starting materials and the reaction conditions. Ensure the use of high-quality reagents and precise temperature control.
- **Reagent Handling:** The use of pyrophoric and moisture-sensitive reagents such as LiAlH₄ and NaH requires strict adherence to safety protocols and the use of anhydrous techniques under an inert atmosphere.
- **Purification:** Flash column chromatography is essential for isolating pure intermediates and the final product. Careful selection of the eluent system is critical for good separation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **(2R,5R)-2-Methyl-5-phenylmorpholine HCl**. By following this guide, researchers can confidently produce this valuable chiral building block in high purity and with excellent stereocontrol, facilitating its use in drug discovery and development programs.

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